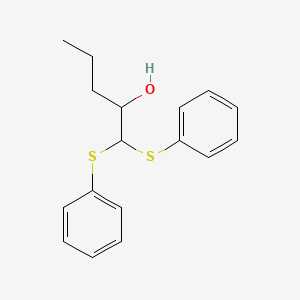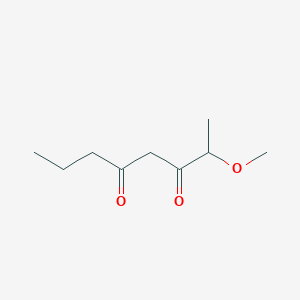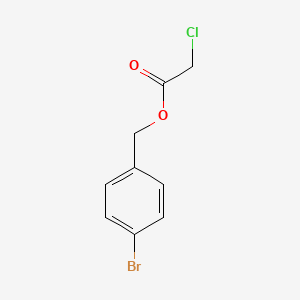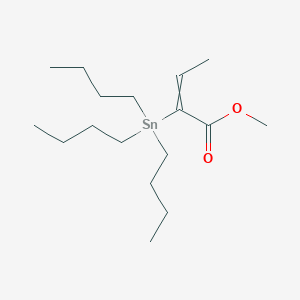
Methyl 2-(tributylstannyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(tributylstannyl)but-2-enoate is an organotin compound with the molecular formula C₁₇H₃₄O₂Sn It is characterized by the presence of a tributylstannyl group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(tributylstannyl)but-2-enoate can be synthesized through the reaction of methyl 2-bromoacrylate with tributyltin hydride in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the formation of the carbon-tin bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tributylstannyl)but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler organotin compounds.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation and reduction reactions can produce different organotin oxides or hydrides.
Scientific Research Applications
Methyl 2-(tributylstannyl)but-2-enoate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-(tributylstannyl)but-2-enoate involves the formation of reactive intermediates that facilitate the desired chemical transformations. The tributylstannyl group is particularly reactive, allowing for efficient transfer of the stannyl moiety to other molecules. This reactivity is harnessed in various synthetic applications, where the compound acts as a source of the stannyl group.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(tributylstannyl)but-3-enoate: Similar in structure but with different reactivity due to the position of the stannyl group.
Tributyltin hydride: A simpler organotin compound used in similar types of reactions.
Methyl 2-bromoacrylate: A precursor in the synthesis of methyl 2-(tributylstannyl)but-2-enoate.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and makes it valuable in synthetic organic chemistry. Its ability to participate in a wide range of reactions and form various products highlights its versatility compared to other organotin compounds.
Properties
CAS No. |
870473-01-1 |
|---|---|
Molecular Formula |
C17H34O2Sn |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
methyl 2-tributylstannylbut-2-enoate |
InChI |
InChI=1S/C5H7O2.3C4H9.Sn/c1-3-4-5(6)7-2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
MBMNYAAYCGMPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


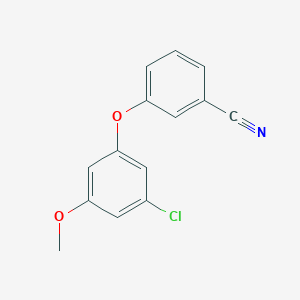
![4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B14182403.png)
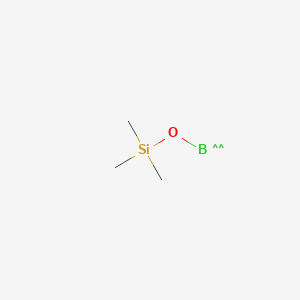
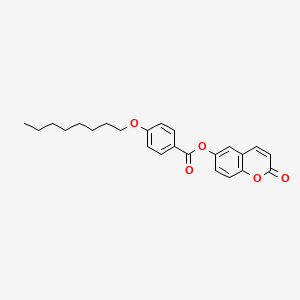
![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)
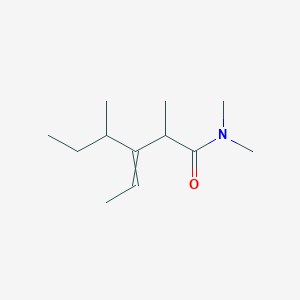
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
![10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182452.png)
